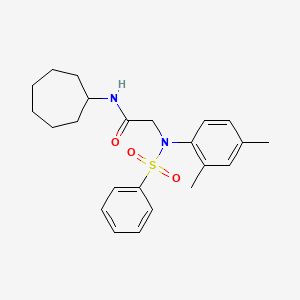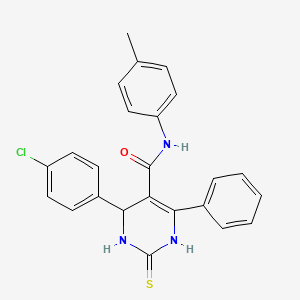![molecular formula C30H30ClN3O5S2 B12496059 N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes multiple aromatic rings, sulfonyl groups, and a glycinamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chloro-2-methylphenylamine and 4-[(2,6-dimethylphenyl)sulfamoyl]phenylamine. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated aromatic compounds.
Scientific Research Applications
N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- **this compound
Uniqueness
Compared to other similar compounds, N2-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H30ClN3O5S2 |
|---|---|
Molecular Weight |
612.2 g/mol |
IUPAC Name |
2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C30H30ClN3O5S2/c1-20-11-15-26(16-12-20)41(38,39)34(28-10-6-9-27(31)23(28)4)19-29(35)32-24-13-17-25(18-14-24)40(36,37)33-30-21(2)7-5-8-22(30)3/h5-18,33H,19H2,1-4H3,(H,32,35) |
InChI Key |
BZTOYSIFWMPVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC=C3C)C)C4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B12495987.png)

![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)
![Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
methanone](/img/structure/B12496011.png)
![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496019.png)

![{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
![2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12496034.png)

![2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)

![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
